Clinical Efficacy in Dravet Syndrome: Stiripentol vs. Fenfluramine and Cannabidiol - Seizure Freedom NNT Analysis
Stiripentol demonstrates statistically superior seizure freedom outcomes compared to fenfluramine and cannabidiol in Dravet syndrome. An indirect treatment comparison of randomized controlled trial data calculated the number needed to treat (NNT) for achieving 100% reduction in monthly convulsive seizure frequency (seizure freedom). Stiripentol achieved an NNT of 3, which was statistically superior to both fenfluramine (NNT=10) and cannabidiol (NNT=25) [1]. For ≥50% seizure reduction, stiripentol and fenfluramine were comparably effective (NNT=2 for both) versus cannabidiol (NNT=6).
| Evidence Dimension | Number Needed to Treat (NNT) for Seizure Freedom (100% Reduction in Monthly Convulsive Seizure Frequency) |
|---|---|
| Target Compound Data | NNT = 3 |
| Comparator Or Baseline | Fenfluramine NNT = 10; Cannabidiol NNT = 25 |
| Quantified Difference | Stiripentol requires treating 3 patients to achieve 1 additional seizure-free outcome vs. 10 for fenfluramine and 25 for cannabidiol |
| Conditions | Indirect treatment comparison of RCT data; adjunctive therapy to standard antiseizure medications in Dravet syndrome patients |
Why This Matters
This quantifies stiripentol's superior cost-effectiveness and therapeutic efficiency for achieving complete seizure control, directly informing procurement decisions in clinical settings.
- [1] Fourcroy MML, Hugon P, Vandame D, Marre C. Number of Needed to Treat (NNT) to Achieve Seizures Reduction or Seizure Freedom in Dravet Syndrome in France: Results From an Itc of Stiripentol vs Fenfluramine and Cannabidiol and the Economic Implications. ISPOR Europe 2024, Value in Health. 2024;27(12):S2. View Source
